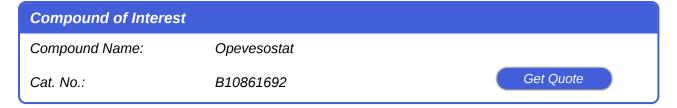


Opevesostat and its Impact on Steroid Hormone Biosynthesis: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Opevesostat (formerly known as ODM-208 or MK-5684) is a first-in-class, orally bioavailable, non-steroidal, and selective inhibitor of the cytochrome P450 11A1 (CYP11A1) enzyme.[1][2] CYP11A1, also known as the cholesterol side-chain cleavage enzyme, catalyzes the initial and rate-limiting step in the biosynthesis of all steroid hormones.[3][4] By targeting this crucial enzyme, opevesostat effectively suppresses the production of all downstream steroid hormones and their precursors, which can otherwise activate the androgen receptor (AR) signaling pathway, a key driver in the progression of castration-resistant prostate cancer (mCRPC).[2][3][5] This document provides a comprehensive technical guide on the mechanism of action of opevesostat, its profound effects on steroid hormone levels as demonstrated in preclinical and clinical studies, and detailed experimental protocols from key investigations.

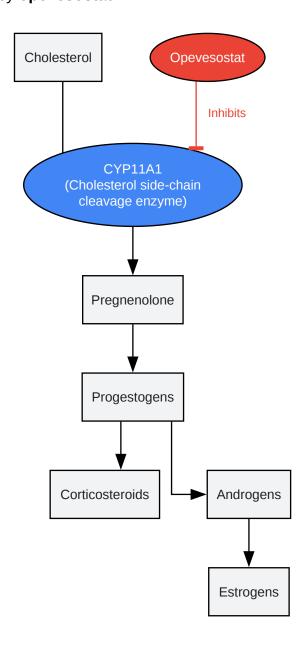
Mechanism of Action: Inhibition of CYP11A1

Opevesostat's therapeutic rationale is based on the complete blockade of steroid hormone production at its origin. The steroidogenesis pathway commences with the conversion of cholesterol to pregnenolone, a reaction exclusively catalyzed by the CYP11A1 enzyme located in the inner mitochondrial membrane. Pregnenolone serves as the essential precursor for the synthesis of all other steroid hormones, including progestogens, corticosteroids (glucocorticoids and mineralocorticoids), androgens, and estrogens.



By selectively inhibiting CYP11A1, **opevesostat** prevents the formation of pregnenolone, thereby leading to a comprehensive shutdown of the entire steroidogenic cascade.[3] This upstream inhibition is a novel strategy to overcome resistance mechanisms observed with therapies that target downstream enzymes in the androgen synthesis pathway, such as CYP17A1.[6]

Below is a diagram illustrating the central role of CYP11A1 in steroid hormone biosynthesis and the point of inhibition by **opevesostat**.



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Figure 1: Opevesostat's Inhibition of Steroidogenesis



Preclinical Evidence of Steroid Hormone Suppression

Preclinical studies in various animal models have demonstrated **opevesostat**'s potent and reversible inhibitory effect on steroid hormone biosynthesis.[7][8]

In Vitro Studies

In an adrenocortical carcinoma cell line model, **opevesostat** administration led to a rapid, complete, durable, and reversible inhibition of steroid hormone biosynthesis.[7]

In Vivo Studies in Animal Models

- Rodent and Canine Models: Administration of opevesostat to adult non-castrated male mice
 and dogs resulted in a profound reduction of all measured serum steroid hormones to
 undetectable levels within a few weeks of treatment initiation.[8] The toxicological findings in
 these studies were consistent with the mechanism of CYP11A1 inhibition and were
 reversible upon cessation of treatment.[8]
- Prostate Cancer Xenograft Model: In a VCaP castration-resistant prostate cancer (CRPC)
 xenograft mouse model, opevesostat demonstrated significant efficacy, underscoring its
 potential as a therapeutic agent for hormone-dependent cancers.[7]

The following table summarizes the observed effects of **opevesostat** on steroid hormone levels in preclinical in vivo studies.

Animal Model	Steroid Hormone(s) Measured	Observed Effect	Reference
Adult non-castrated male mice	All measured serum steroid hormones	Reduced to undetectable levels within weeks	[8]
Adult non-castrated male dogs	All measured serum steroid hormones	Reduced to undetectable levels within weeks	[8]



Clinical Data: The CYPIDES Trial

The Phase 1/2 CYPIDES trial (NCT03436485) was a first-in-human study that evaluated the safety, pharmacokinetics, and anti-tumor activity of **opevesostat** in men with heavily pretreated metastatic castration-resistant prostate cancer (mCRPC).[1][9] The trial provided compelling evidence of **opevesostat**'s ability to profoundly suppress steroid hormone production in patients.

Quantitative Impact on Steroid Hormone Levels

Pharmacodynamic assessments in the CYPIDES trial revealed a potent and consistent suppression of key steroid hormones. Following the administration of **opevesostat**, serum concentrations of several critical steroids and their precursors were reduced to undetectable levels.[9]

Steroid Hormone/Prec ursor	Baseline Level (median)	Post-treatment Level	Time to Undetectable Level	Reference
Testosterone	3.0 ng/dL	Undetectable	Within the first week in 87% of patients	[1]
DHEA Sulphate	Not specified	Undetectable	After 4 weeks	[9]
Androstenedione	Not specified	Undetectable	After 4 weeks	[9]
11β- hydroxyandroste nedione	Not specified	Undetectable	After 4 weeks	[9]
11- ketotestosterone	Not specified	Undetectable	After 4 weeks	[9]
Pregnenolone	Not specified	Undetectable	After 4 weeks	[9]

Clinical Activity

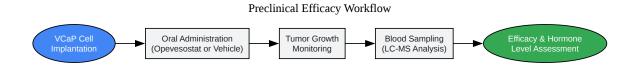
The profound suppression of steroid hormones translated into promising anti-tumor activity, particularly in patients with androgen receptor ligand-binding domain (AR-LBD) mutations. In



Phase 1 of the CYPIDES trial, a prostate-specific antigen (PSA) decline of ≥50% was observed in 67% of evaluable patients with AR-LBD mutations.[10]

Experimental Protocols Preclinical In Vivo Efficacy Study: VCaP Xenograft Model

- Animal Model: Male immunodeficient mice.
- Tumor Implantation: VCaP (prostate cancer cell line) cells were implanted subcutaneously.
- Treatment Groups: Vehicle control and opevesostat-treated groups.
- Drug Administration: Opevesostat was administered orally.
- Efficacy Endpoints: Tumor growth inhibition was monitored over time.
- Hormone Analysis: Blood samples were collected for the measurement of serum steroid hormone concentrations using liquid chromatography-mass spectrometry (LC-MS).[7][8]



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Figure 2: Preclinical VCaP Xenograft Study Workflow

Clinical Trial Protocol: CYPIDES Phase 1/2 (NCT03436485)

 Study Design: A Phase 1/2, open-label, non-randomized, first-in-human dose-finding and cohort expansion study.[9][11]

Foundational & Exploratory

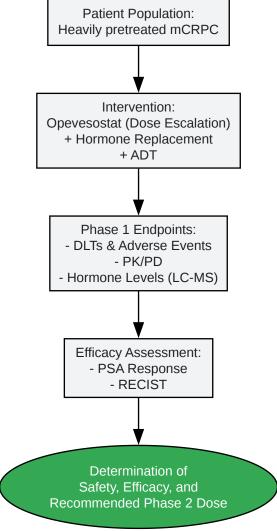




- Patient Population: Men with progressive metastatic castration-resistant prostate cancer who
 had previously received ≥1 line of an AR signaling inhibitor and ≥1 line of taxane-based
 chemotherapy.[9][11]
- Intervention: **Opevesostat** (ODM-208) was administered orally, with doses ranging from 10 to 150 mg/day in the dose-finding phase.[9][10] The recommended Phase 2 dose was 5 mg twice daily.[1][11]
- Concomitant Medication: Patients received glucocorticoid (e.g., dexamethasone 1-1.5 mg daily) and mineralocorticoid (e.g., fludrocortisone 0.1 mg daily) replacement therapy, along with ongoing androgen deprivation therapy (ADT).[1][9][11]
- Primary Endpoints (Phase 1): Dose-limiting toxicities (DLTs), adverse events, pharmacokinetics, and pharmacodynamics.[9]
- Hormone Analysis: Serum steroid hormone concentrations were measured at baseline and at specified time points during treatment using liquid chromatography-mass spectrometry (LC-MS).[8]
- Efficacy Assessment: Anti-tumor activity was assessed through PSA responses and radiographic imaging (RECIST criteria).[9]



CYPIDES Trial Protocol Overview



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Figure 3: CYPIDES Phase 1/2 Trial Workflow

Safety and Tolerability

The primary safety concern with **opevesostat** is adrenal insufficiency, a direct consequence of its mechanism of action.[9] In the CYPIDES trial, this was generally manageable with glucocorticoid and mineralocorticoid replacement therapy.[11] Adrenal insufficiency requiring hospitalization was infrequent.[11]



Conclusion

Opevesostat represents a novel and potent therapeutic strategy for hormone-dependent malignancies, particularly mCRPC. Its unique mechanism of action, the selective inhibition of CYP11A1, leads to a comprehensive and profound suppression of steroid hormone biosynthesis. Preclinical and clinical data have consistently demonstrated its ability to reduce key steroid hormones to undetectable levels, which is associated with significant anti-tumor activity. The ongoing Phase 3 trials, OMAHA1 (NCT06136624) and OMAHA2a (NCT06136650), will further elucidate the clinical utility of this first-in-class agent.[2][12]

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